Trifludimoxazin
Overview
Description
Trifludimoxazin is a fast-acting herbicide used to control broad-leaved and grass weeds. It is a synthetic compound belonging to the triazinone herbicide group. This compound has low aqueous solubility and volatility, and it is not expected to be persistent in soils. It demonstrates low toxicity to most fauna and flora and has low mammalian toxicity if ingested .
Mechanism of Action
Target of Action
Trifludimoxazin is a potent herbicide that primarily targets the enzyme protoporphyrinogen oxidase (PPO) in plants . PPO is a crucial enzyme involved in the biosynthesis of chlorophyll, the pigment responsible for photosynthesis . By inhibiting PPO, this compound disrupts the normal functioning of the plant, leading to its death .
Mode of Action
This compound acts by binding to the PPO enzyme and inhibiting its activity . This inhibition prevents the conversion of protoporphyrinogen IX to protoporphyrin IX, a critical step in the biosynthesis of chlorophyll . As a result, the plant cannot produce chlorophyll, which is essential for photosynthesis. This disruption in photosynthesis leads to the death of the plant .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the biosynthesis of chlorophyll . By inhibiting the PPO enzyme, this compound disrupts the conversion of protoporphyrinogen IX to protoporphyrin IX . This disruption leads to a decrease in chlorophyll production, which in turn affects the plant’s ability to perform photosynthesis . The downstream effect of this disruption is the death of the plant .
Pharmacokinetics
It is noted that this compound has a low aqueous solubility and a low volatility . These properties may influence its bioavailability and its behavior in the environment .
Result of Action
The primary molecular effect of this compound’s action is the inhibition of the PPO enzyme, leading to a disruption in chlorophyll biosynthesis . On a cellular level, this results in a decrease in chlorophyll production, affecting the plant’s ability to perform photosynthesis . The ultimate result of this compound’s action is the death of the plant .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, this compound has a low aqueous solubility and a low volatility . These properties suggest that it may be less likely to be washed away by rain or evaporate, thereby remaining in the soil to exert its herbicidal effect . .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trifludimoxazin involves multiple steps, starting with the preparation of the triazinone core. The key steps include:
Formation of the triazinone ring: This involves the reaction of appropriate amines with cyanuric chloride under controlled conditions.
Introduction of the benzoxazinone moiety: This step involves the reaction of the triazinone intermediate with a benzoxazinone derivative.
Final modifications: The final product is obtained by introducing the trifluoromethyl group and other necessary functional groups through various chemical reactions.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk synthesis of intermediates: Large quantities of intermediates are synthesized in reactors.
Purification: The intermediates are purified using techniques such as crystallization and distillation.
Final assembly: The final product is assembled through a series of chemical reactions, followed by purification and quality control
Chemical Reactions Analysis
Types of Reactions: Trifludimoxazin undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, alkylating agents.
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound .
Scientific Research Applications
Trifludimoxazin has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound to study the reactivity of triazinone herbicides.
Biology: It is used to study the effects of herbicides on plant physiology and biochemistry.
Medicine: Research is being conducted to explore its potential use in developing new drugs.
Industry: It is used in the agricultural industry to control weeds in various crops such as corn, soybean, cereal grains, peanuts, and citrus .
Comparison with Similar Compounds
Flumioxazin: Another PPO-inhibiting herbicide used for similar applications.
Saflufenacil: A PPO-inhibiting herbicide with a similar mode of action.
Comparison: Trifludimoxazin is unique due to its specific chemical structure, which provides enhanced efficacy and selectivity compared to other PPO inhibitors. It has a broader spectrum of activity and can control a wider range of weed species. Additionally, it has lower environmental persistence and toxicity, making it a more environmentally friendly option .
Properties
IUPAC Name |
1,5-dimethyl-6-sulfanylidene-3-(2,2,7-trifluoro-3-oxo-4-prop-2-ynyl-1,4-benzoxazin-6-yl)-1,3,5-triazinane-2,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11F3N4O4S/c1-4-5-22-10-7-9(8(17)6-11(10)27-16(18,19)12(22)24)23-13(25)20(2)15(28)21(3)14(23)26/h1,6-7H,5H2,2-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZHZOGYUMMIAOF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)N(C(=O)N(C1=S)C)C2=CC3=C(C=C2F)OC(C(=O)N3CC#C)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11F3N4O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001020461 | |
Record name | Trifludimoxazin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001020461 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
412.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1258836-72-4 | |
Record name | Trifludimoxazin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1258836-72-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Trifludimoxazin [ISO] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1258836724 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Trifludimoxazin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001020461 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,5-dimethyl-6-thioxo-3-[2,2,7-trifluoro-3,4-dihydro-3-oxo-4-(prop-2-ynyl)-2H-1,4-benzoxazin-6-yl]-1,3,5-triazinane-2,4-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TRIFLUDIMOXAZIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TIF9B68IHN | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
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Retrosynthesis Analysis
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Strategy Settings
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Feasible Synthetic Routes
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